Methyl 1,7-naphthyridine-3-carboxylate
CAS No.:
Cat. No.: VC13587561
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8N2O2 |
|---|---|
| Molecular Weight | 188.18 g/mol |
| IUPAC Name | methyl 1,7-naphthyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H8N2O2/c1-14-10(13)8-4-7-2-3-11-6-9(7)12-5-8/h2-6H,1H3 |
| Standard InChI Key | DRVAMTALYANGSF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN=C2C=NC=CC2=C1 |
| Canonical SMILES | COC(=O)C1=CN=C2C=NC=CC2=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 1,7-naphthyridine-3-carboxylate features a naphthyridine core with a methyl ester group at the 3-position. Its molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 202.19 g/mol . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 333.1 °C (at 760 mmHg) | |
| Density | 1.23 g/cm³ | |
| Flash Point | 155.2 °C | |
| SMILES | COC(=O)C1=CC2=NC=CC=C2N=C1 | |
| InChI Key | DRVAMTALYANGSF-UHFFFAOYSA-N |
The compound’s planar structure and electron-deficient aromatic system enable interactions with biological targets, making it a scaffold for drug development .
Synthesis and Optimization
Key Synthetic Routes
Methyl 1,7-naphthyridine-3-carboxylate is typically synthesized via Friedländer annulation or cyclocondensation reactions. A representative method involves:
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Cyclization of 3-aminoisonicotinic acid with ethyl pyruvate to form the naphthyridine core .
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Esterification using methanol and thionyl chloride (SOCl₂) or other acylating agents .
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Step 1: React 3-aminoisonicotinic acid (1 eq) with ethyl pyruvate (1.2 eq) in acetic acid at 120°C for 6 hours.
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Step 2: Purify the intermediate via flash chromatography (ethyl acetate/hexane, 1:3).
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Step 3: Esterify with methanol and SOCl₂ at 0°C, followed by reflux (80°C, 12 hours).
Industrial-Scale Production
Industrial synthesis often employs continuous flow reactors to enhance efficiency. Key challenges include minimizing byproducts (e.g., decarboxylated derivatives) and optimizing solvent recovery .
Biological Activities and Mechanisms
Methyl 1,7-naphthyridine-3-carboxylate derivatives exhibit diverse pharmacological properties:
Antimicrobial Activity
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Gram-positive bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus .
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Mechanism: Inhibition of DNA gyrase and topoisomerase IV, critical for bacterial DNA replication .
Neurological Applications
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mGlu₂ Negative Allosteric Modulators (NAMs): Derivatives show promise in treating schizophrenia and Parkinson’s disease (Kᵢ = 12 nM for mGlu₂) .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, H-5), 8.25 (d, J = 8.4 Hz, 1H, H-2), 7.95–7.89 (m, 2H, H-6/H-8), 3.99 (s, 3H, OCH₃) .
Chromatographic Methods
Applications in Drug Discovery
Lead Optimization
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Structural modifications: Introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) enhances metabolic stability .
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Case Study: A methyl-to-ethyl ester analog showed 3-fold improved bioavailability in rat models .
Radiolabeling for PET Imaging
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Comparison with Related Naphthyridines
| Compound | Bioactivity (IC₅₀) | Key Advantage |
|---|---|---|
| 1,8-Naphthyridine-3-carboxylate | EGFR inhibition: 18 µM | Broader kinase selectivity |
| 1,5-Naphthyridine derivatives | Antimalarial: IC₅₀ = 0.8 nM | Higher potency against Plasmodium |
Future Directions
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